molecular formula C10H18N2S B3033294 1-(4,5-Dimethylthiazol-2-yl)-3-methylbutan-1-amine CAS No. 1017183-55-9

1-(4,5-Dimethylthiazol-2-yl)-3-methylbutan-1-amine

Cat. No.: B3033294
CAS No.: 1017183-55-9
M. Wt: 198.33 g/mol
InChI Key: MSQVPRZBGCMQFY-UHFFFAOYSA-N
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Description

1-(4,5-Dimethylthiazol-2-yl)-3-methylbutan-1-amine is a chemical compound known for its significant role in various biochemical assays, particularly in cell viability and cytotoxicity studies. This compound is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Its unique structure allows it to participate in various biochemical reactions, making it a valuable tool in scientific research.

Preparation Methods

The synthesis of 1-(4,5-Dimethylthiazol-2-yl)-3-methylbutan-1-amine typically involves the reaction of 4,5-dimethylthiazole with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound .

Chemical Reactions Analysis

1-(4,5-Dimethylthiazol-2-yl)-3-methylbutan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4,5-Dimethylthiazol-2-yl)-3-methylbutan-1-amine is widely used in scientific research, particularly in:

    Chemistry: It serves as a precursor for synthesizing other thiazole derivatives.

    Biology: The compound is used in cell viability assays, such as the MTT assay, to measure cellular metabolic activity.

    Medicine: It is employed in drug screening and cytotoxicity studies to evaluate the efficacy and safety of new therapeutic agents.

    Industry: The compound is used in the development of biochemical assays and diagnostic kits .

Mechanism of Action

The primary mechanism of action of 1-(4,5-Dimethylthiazol-2-yl)-3-methylbutan-1-amine involves its reduction by mitochondrial dehydrogenase enzymes in living cells. This reduction converts the compound into a colored formazan product, which can be quantified to assess cell viability. The molecular targets include mitochondrial enzymes, and the pathways involved are related to cellular respiration and metabolic activity .

Comparison with Similar Compounds

Similar compounds to 1-(4,5-Dimethylthiazol-2-yl)-3-methylbutan-1-amine include other tetrazolium salts like:

    XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Used in cell viability assays with higher sensitivity.

    MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Offers a one-step assay procedure.

    WST-1 (Water-Soluble Tetrazolium Salt): Provides a water-soluble formazan product, simplifying the assay process .

The uniqueness of this compound lies in its specific reduction properties and the stability of the formazan product formed, making it a reliable choice for various biochemical assays.

Properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S/c1-6(2)5-9(11)10-12-7(3)8(4)13-10/h6,9H,5,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQVPRZBGCMQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(CC(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4,5-Dimethylthiazol-2-yl)-3-methylbutan-1-amine
Reactant of Route 6
1-(4,5-Dimethylthiazol-2-yl)-3-methylbutan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.